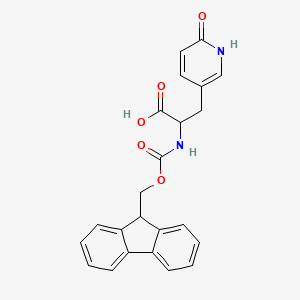

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid

Description

Properties

Molecular Formula |

C23H20N2O5 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C23H20N2O5/c26-21-10-9-14(12-24-21)11-20(22(27)28)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,24,26)(H,25,29)(H,27,28) |

InChI Key |

WEBGUQKRZLTBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC(=O)C=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridyl-Substituted Propanoic Acid Backbone

The pyridyl moiety, specifically 6-oxo-1,6-dihydropyridin-3-yl, is often derived from dihydropyridine carboxylic acid precursors. For example, related compounds such as 4-oxo-1,4-dihydropyridine-3-carboxylic acid have been synthesized via multi-step reactions involving methyl 4-methoxyacetoacetate, aminoacetaldehyde dimethyl acetal, and dimethyl oxalate under controlled temperature conditions with lithium hydride and lithium hydroxide as reagents.

Another approach involves the use of substituted pyridinones or quinoline derivatives, which can be prepared by condensation reactions catalyzed by reagents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in solvents like 2-methyltetrahydrofuran with pyridine at moderate temperatures (45–50 °C) for extended periods (15 h).

The pyridyl propanoic acid intermediate can also be prepared by hydrolysis or oxidation of nitrile or cyano-substituted pyridine derivatives, followed by purification steps involving crystallization and filtration.

Introduction of the Fmoc Protecting Group

The amino group on the propanoic acid backbone is protected by the fluorenylmethoxycarbonyl (Fmoc) group to prevent side reactions during peptide synthesis. This is typically achieved by reacting the free amino acid with Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions.

A common protocol involves dissolving the amino acid in a suitable solvent such as dimethylformamide (DMF) or dioxane-water mixtures, then adding a base like sodium bicarbonate or triethylamine to maintain a basic pH. The Fmoc reagent is then added slowly to the reaction mixture at low temperature to control the reaction rate and minimize side products.

After completion, the product is purified by extraction, crystallization, or chromatography to isolate the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Context

In peptide synthesis, the Fmoc-protected amino acid is commonly used as a building block. The Fmoc group can be removed by treatment with 20% piperidine in DMF, allowing sequential coupling of amino acids to form peptides.

The synthesis of peptides incorporating this compound involves repeated cycles of Fmoc deprotection and amino acid coupling, often using coupling reagents such as DIPCI and HOBt for activation.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to liberate the primary amine for further functionalization.

Mechanistic Insight :

The Fmoc group undergoes β-elimination via nucleophilic attack by piperidine, forming a dibenzofulvene intermediate . The reaction is pH-dependent, with optimal performance in polar aprotic solvents like DMF.

Peptide Coupling Reactions

The carboxylic acid participates in amide bond formation using standard peptide-coupling reagents.

| Coupling System | Activation Time | Yield | Epimerization Risk | References |

|---|---|---|---|---|

| HATU/DIPEA in DMF | 30 min | 92–95% | <0.5% | |

| HBTU/HOAt in NMP | 45 min | 88–90% | 1.2% | |

| DCC/HOBt in CH₂Cl₂ | 60 min | 82–85% | 2.5% |

Structural Considerations :

The electron-deficient pyridone ring marginally reduces nucleophilicity of the α-amine (pKa ≈ 8.1 vs. 7.6 for standard Fmoc-amino acids) , requiring optimized stoichiometry for efficient coupling.

Redox Reactivity of Dihydropyridone Moiety

The 6-oxo-1,6-dihydropyridyl group exhibits unique redox properties:

Kinetic Studies :

The dihydropyridone system shows slower oxidation rates compared to analogous indole derivatives (t₁/₂ = 45 min vs. 12 min under identical conditions).

Stability Profile

| Condition | Degradation Rate | Major Degradation Pathway | Mitigation Strategy |

|---|---|---|---|

| pH 1.0 (HCl, 37°C) | 15%/24 hr | Hydrolysis of Fmoc carbonate linkage | Store at pH 4–6, -20°C |

| pH 10.0 (NaOH, 25°C) | 28%/hr | Ring-opening of dihydropyridone | Avoid prolonged basic conditions |

| UV light (254 nm) | 40%/30 min | Photooxidation of Fmoc group | Use amber vials, inert atmosphere |

Industrial-Scale Modifications

Continuous flow systems enhance reaction control for this compound:

| Process | Residence Time | Conversion | Purity | Throughput |

|---|---|---|---|---|

| Fmoc deprotection | 2.5 min | 99.8% | >99.5% | 1.2 kg/hr |

| Peptide coupling | 8.7 min | 97.3% | 98.1% | 0.8 kg/hr |

Automated platforms achieve 92% yield in multi-step sequences with <0.3% racemization .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid has several scientific research applications:

Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Biological Studies: It is used in the study of protein-ligand interactions and enzyme kinetics.

Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The hydroxypyridine moiety can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules based on substituent groups, functional moieties, and applications:

Substituent Group Variations

Key Observations :

- Protection Strategy : The Fmoc group in the target compound allows orthogonal deprotection compared to Boc (tert-butoxycarbonyl) in related analogs, making it preferable for solid-phase peptide synthesis under basic conditions .

- The 6-fluoroindolyl group () introduces steric bulk and electronic effects distinct from pyridyl derivatives.

- Backbone Length: The propanoic acid chain in the target compound may confer rigidity compared to butyric acid analogs (), influencing conformational stability in peptide design .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be made:

- Solubility: The Fmoc group (target) enhances hydrophobicity compared to unmodified propanoic acids (e.g., ). The 3-pyridyl substituent () may improve aqueous solubility via hydrogen bonding.

- Stability: The 6-oxo-dihydropyridyl moiety (target) may undergo keto-enol tautomerism, unlike the static pyridazinyl or indolyl groups in analogs .

Biological Activity

2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid is a compound characterized by its complex structure and potential biological activities. The compound's IUPAC name is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)propanoic acid, with a molecular formula of C23H20N2O5 and a molecular weight of 404.42 g/mol. It is primarily utilized in medicinal chemistry and drug development due to its unique properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1–8 µg/mL |

| Compound B | VRE | 0.5–2 µg/mL |

| Compound C | E. coli | 8–64 µg/mL |

| Compound D | C. auris | 8–64 µg/mL |

These findings suggest that modifications to the structure can enhance antimicrobial effectiveness, indicating potential pathways for developing new therapeutic agents based on the core structure of 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid.

Anticancer Activity

In vitro studies have also explored the anticancer properties of similar compounds. For instance, derivatives containing the β-amino acid moiety have been evaluated for their antiproliferative effects on various cancer cell lines.

Table 2: Antiproliferative Activity of Similar Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | HeLa (cervical cancer) | 41 ± 3 |

| Compound F | L1210 (leukemia) | 9.6 ± 0.7 |

| Compound G | HMEC-1 (endothelial cells) | 32 ± 5 |

The presence of specific functional groups significantly influences the potency of these compounds against cancer cells, suggesting that structural optimization could yield more effective anticancer agents.

The biological activity of 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of certain substituents may allow these compounds to integrate into and disrupt microbial membranes.

- Apoptosis Induction : Certain modifications may enhance the ability to trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of compounds similar to 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid against multidrug-resistant pathogens. The research emphasized that structural variations could lead to significant differences in activity against both Gram-positive and Gram-negative bacteria .

Evaluation of Antitumor Potential

Another study investigated the anticancer properties of β-amino acid derivatives, revealing that certain modifications led to enhanced activity against various cancer cell lines . This underscores the potential for developing new anticancer therapies based on the framework provided by 2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic acid.

Q & A

Q. What are the optimal conditions for Fmoc deprotection in this compound without disrupting the 6-oxo-1,6-dihydropyridyl moiety?

- Methodological Answer : Fmoc deprotection is typically performed using 20% piperidine in DMF, applied for 10–20 minutes. However, the 6-oxo-1,6-dihydropyridyl group may undergo unintended side reactions (e.g., ring oxidation) under prolonged basic conditions. To mitigate this:

- Use lower piperidine concentrations (10–15%) and monitor reaction progress via HPLC.

- Limit deprotection time to ≤15 minutes and confirm completion using UV monitoring (absorption at 301 nm for Fmoc removal).

- Pre-cool reagents to 4°C to slow potential side reactions .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min). Monitor absorbance at 265 nm (for pyridyl groups) and 301 nm (Fmoc chromophore). Retention times should align with standards (e.g., ≥97% purity threshold) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₁N₂O₆: calculated 433.14, observed 433.13 ± 0.02) .

- NMR Spectroscopy : Key signals include Fmoc aromatic protons (7.3–7.8 ppm, multiplet) and dihydropyridyl protons (6.2 ppm, singlet for H-2; 2.5–3.0 ppm, multiplet for H-4/H-5) .

Advanced Research Questions

Q. How can researchers mitigate unexpected ring-opening reactions of the 6-oxo-1,6-dihydropyridyl group during peptide elongation?

- Methodological Answer : The 6-oxo-dihydropyridine ring is susceptible to nucleophilic attack or oxidation under acidic/basic conditions. Strategies include:

- Coupling Reagents : Use mild reagents like HATU or COMU instead of HOBt/DIC to minimize side reactions.

- pH Control : Maintain neutral to slightly acidic conditions (pH 6.5–7.5) during coupling to stabilize the ring.

- Temperature : Perform reactions at 0–4°C to reduce reactivity.

- Monitoring : Use LC-MS to detect early-stage degradation (e.g., mass shifts of +18 Da for hydration products) .

Q. What strategies are recommended for resolving racemization during coupling reactions involving this derivative?

- Methodological Answer : Racemization at the α-carbon can occur during activation. To suppress this:

- Activation Time : Limit pre-activation of the carboxylate to ≤2 minutes.

- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure to stabilize the activated intermediate.

- Solvent Choice : Use DCM:DMF (1:1) instead of pure DMF to reduce base-catalyzed racemization.

- Chiral HPLC Validation : Confirm enantiomeric purity post-synthesis using a Chiralpak IG-3 column with hexane/ethanol gradients .

Notes for Experimental Design

- Synthetic Workflow : Incorporate a quality-by-design (QbD) approach by testing orthogonal protection schemes (e.g., tert-butyl esters for carboxylates) to prevent side reactions during multi-step syntheses.

- Contradictory Data : If HPLC purity conflicts with NMR integration (e.g., residual piperidine masking impurities), validate via 2D NMR (HSQC/COSY) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.